

Fmoc-Gly-Osu: A Technical Guide for Biochemical Applications

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Compound of Interest

Compound Name: *Fmoc-gly-osu*

CAS No.: 113484-74-5

Cat. No.: B557580

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Abstract

N α -(9-Fluorenylmethyloxycarbonyl)-glycine N-hydroxysuccinimide ester, commonly abbreviated as **Fmoc-Gly-Osu**, is a pivotal reagent in modern biochemistry and pharmaceutical sciences. This document serves as an in-depth technical guide on its core applications, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and development. **Fmoc-Gly-Osu**'s utility is primarily centered on its role as an activated building block in Solid-Phase Peptide Synthesis (SPPS) and as a versatile component in the construction of linkers for bioconjugation, most notably in the development of Antibody-Drug Conjugates (ADCs). Its structure combines the base-labile Fmoc protecting group for the N-terminus and a highly reactive N-hydroxysuccinimide (NHS) ester at the C-terminus, enabling efficient and controlled amide bond formation with primary and secondary amines.

Core Properties and Applications

Fmoc-Gly-Osu is a white to off-white solid, valued for its dual-functionality. The Fmoc group provides temporary protection of the amino group, which can be selectively removed under mild basic conditions, typically with piperidine. This orthogonality is a cornerstone of the widely used Fmoc-based SPPS strategy.[1] The N-hydroxysuccinimide ester is a highly efficient activating group for the carboxyl function, allowing for rapid and high-yielding coupling reactions with nucleophilic amino groups to form stable amide bonds.[2]

The primary applications of **Fmoc-Gly-Osu** in biochemistry include:

- **Solid-Phase Peptide Synthesis (SPPS):** As an activated glycine building block, it is used to introduce glycine residues into a growing peptide chain. Glycine's conformational flexibility can be a desirable feature in peptide design.[3]
- **Bioconjugation and Linker Synthesis:** **Fmoc-Gly-Osu** is a fundamental component in the synthesis of flexible linker units. These linkers are crucial for connecting different molecular entities, such as an antibody and a cytotoxic payload in an Antibody-Drug Conjugate (ADC). [4] The glycine moiety can impart flexibility and influence the solubility of the resulting conjugate.

Quantitative Data

While specific kinetic data for **Fmoc-Gly-Osu** is not extensively published, the following tables summarize key quantitative parameters based on the well-characterized behavior of Fmoc-amino acids and N-hydroxysuccinimide esters.

Table 1: Physicochemical and Purity Specifications

Parameter	Typical Value/Specification	Notes
Molecular Formula	C ₂₁ H ₁₈ N ₂ O ₆	
Molecular Weight	394.38 g/mol	
Appearance	White to off-white solid	[5]
Purity (HPLC)	≥ 95%	
Storage Temperature	2-8°C, under inert atmosphere	Recommended to minimize hydrolysis.[5]

Table 2: Reactivity and Stability Profile (General for NHS Esters)

Parameter	Condition	Effect on Reactivity/Stability
Coupling Efficiency	With primary amines in organic solvents	Generally high, with yields often exceeding 99% in optimized SPPS cycles.[6]
Reaction Time	Typical SPPS coupling	30-60 minutes at room temperature.
Stability in Solution	Anhydrous DMF or DMSO	Relatively stable for short-term storage at low temperatures (-20°C). Should be used fresh.
Hydrolysis	Aqueous buffers	Rapid hydrolysis, especially at pH > 7. Half-life can be in the range of hours at neutral pH and minutes at alkaline pH.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of **Fmoc-Gly-Osu**.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of a glycine residue using **Fmoc-Gly-Osu** into a peptide chain assembled on a solid support (resin).

Materials:

- Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Leu-Wang resin)
- **Fmoc-Gly-Osu**
- N,N-Dimethylformamide (DMF), peptide synthesis grade

- 20% (v/v) Piperidine in DMF
- Dichloromethane (DCM)
- Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Cold diethyl ether
- Peptide synthesis vessel

Protocol:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5-10 minutes at room temperature.
 - Drain the solution.
 - Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Coupling of **Fmoc-Gly-Osu**:
 - In a separate vial, dissolve **Fmoc-Gly-Osu** (2-4 equivalents relative to resin loading) and DIPEA (2-4 equivalents) in DMF.
 - Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.
- Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
 - After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
 - Filter to separate the resin and collect the TFA solution containing the peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the crude peptide and purify using reverse-phase HPLC.

Synthesis of an ADC Linker-Payload Conjugate

This protocol describes the conjugation of **Fmoc-Gly-Osu** to an amine-containing cytotoxic payload, a key step in forming a linker for an ADC.

Materials:

- **Fmoc-Gly-Osu**
- Amine-containing cytotoxic payload
- Anhydrous N,N-Dimethylformamide (DMF)

- Diisopropylethylamine (DIPEA)
- 20% (v/v) Piperidine in DMF
- HPLC system for reaction monitoring and purification
- Mass Spectrometer (MS) for product characterization

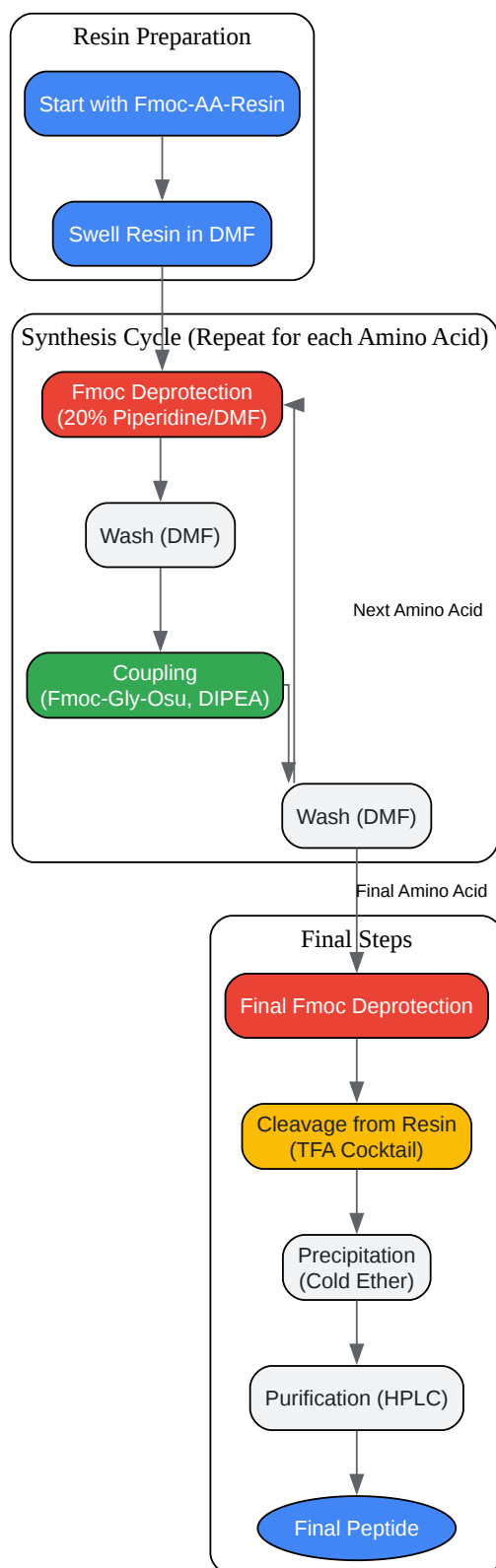
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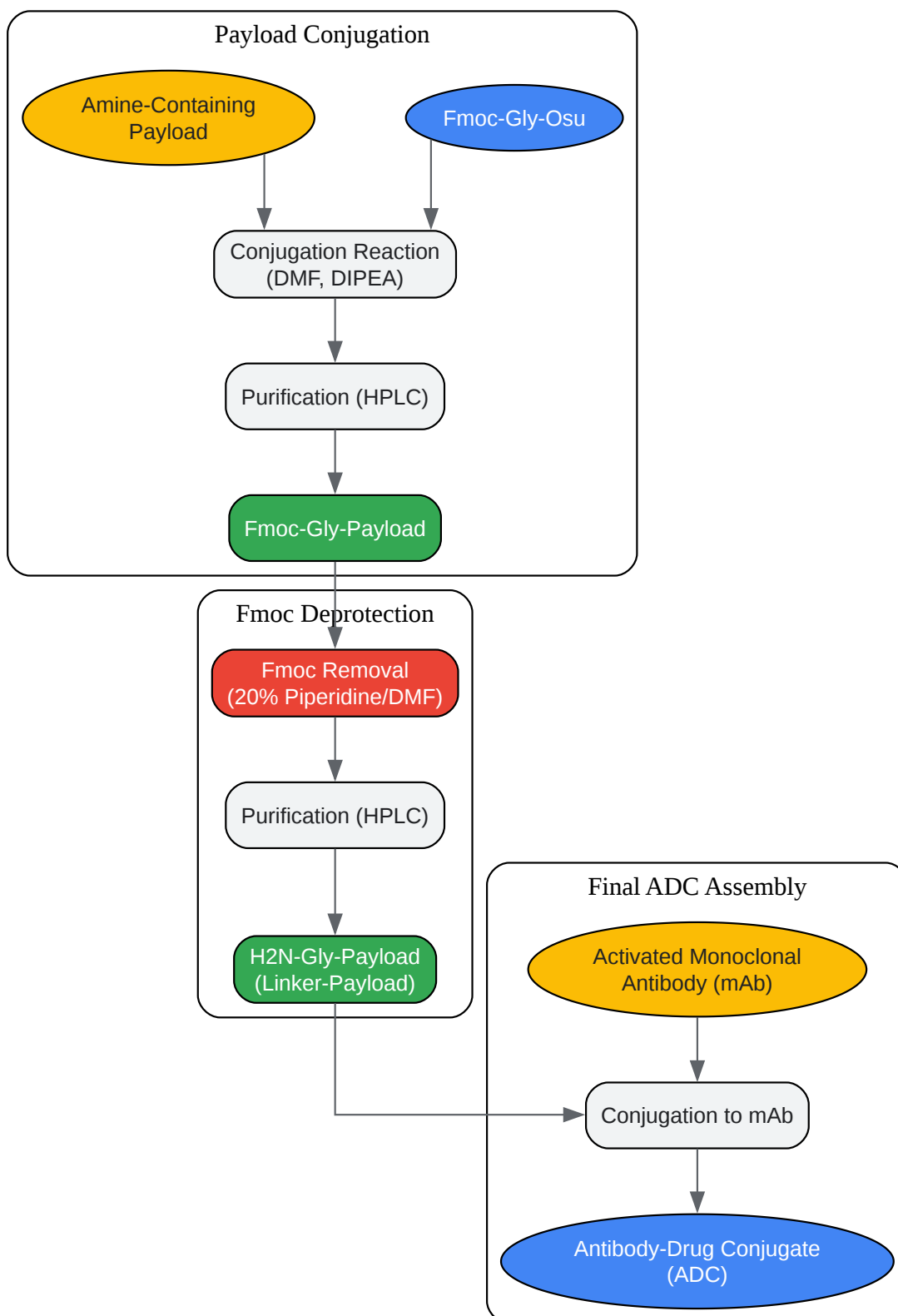
- Payload Conjugation:
 - Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
 - Add **Fmoc-Gly-Osu** (1.1 equivalents) to the payload solution.
 - Add DIPEA (2-3 equivalents) to the reaction mixture.
 - Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen).
 - Monitor the reaction progress by HPLC-MS until the payload is consumed (typically 2-4 hours).
 - Purify the Fmoc-Gly-Payload conjugate by preparative HPLC.
- Fmoc Deprotection:
 - Dissolve the purified Fmoc-Gly-Payload conjugate in DMF.
 - Add the 20% piperidine in DMF solution.
 - Stir the reaction at room temperature for 30-60 minutes.
 - Monitor the deprotection by HPLC-MS.
 - Purify the deprotected H₂N-Gly-Payload conjugate by preparative HPLC. This product is now ready for conjugation to an activated antibody.

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving **Fmoc-Gly-Osu**.





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